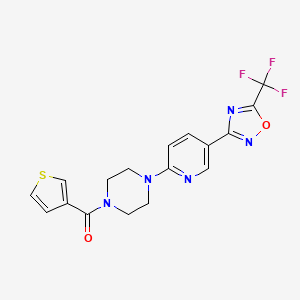

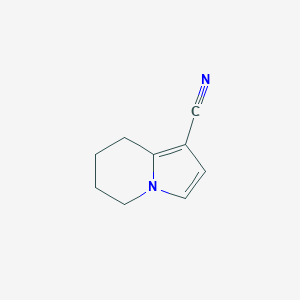

5,6,7,8-Tetrahydroindolizine-1-carbonitrile

Vue d'ensemble

Description

5,6,7,8-Tetrahydroindolizine-1-carbonitrile is a chemical compound with the molecular formula C9H10N2. It has a molecular weight of 146.19 .

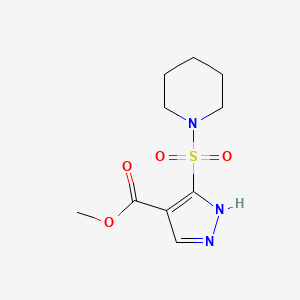

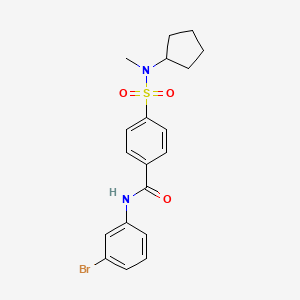

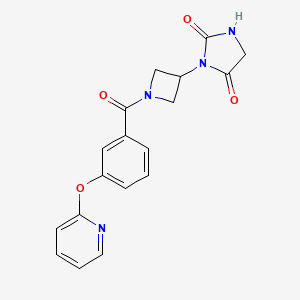

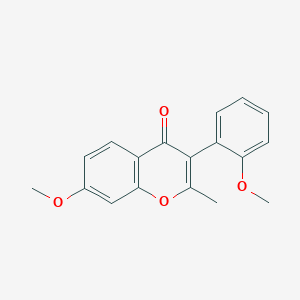

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the sources I found. The boiling point and storage conditions are not specified .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- Functionalized Tetrahydroindolizines Synthesis : A general approach to synthesize functionalized 5,6,7,8-tetrahydroindolizines (THIs) using Aluminum(III)-catalyzed, formal homo-Nazarov-type ring-opening cyclizations is described. This method is both pharmaceutically relevant and environmentally friendly, utilizing an earth-abundant metal catalyst and a greener solvent (Cavitt & France, 2016).

- Synthesis of Fused Pyrroles and Bipyrroles : Tetrahydroindolizines are synthesized as intermediates in creating various heterocyclic structures containing the pyrrole moiety. These include the synthesis of dihydro-pyrrolizines and pyrrolo[1,2-a]azepines, demonstrating high-yield access to pyrrole-containing heterocycles (Nebe, Kucukdisli, & Opatz, 2016).

Catalysis and Reactions

- Catalytic One-Pot Synthesis : Catalytic methods for synthesizing 1-substituted 5,6,7,8-tetrahydroindolizine derivatives are developed using α,β-unsaturated aldehydes, carbon monoxide, and but-3-en-1-amine (Biletzki & Imhof, 2012).

- Rhodium-Catalyzed Hydroformylation : A rhodium-catalyzed hydroformylation of 3-acetyl-1-allylpyrrole leads to the formation of 5,6,7,8-tetrahydroindolizines. This process involves a domino hydroformylation/cyclization on the α-pyrrole positions (Rocchiccioli, Settambolo, & Lazzaroni, 2005).

Biological Applications

- Synthesis and Antimicrobial Evaluation : Novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, synthesized from 5,6,7,8-tetrahydroindolizines, have been evaluated for their antibacterial and antifungal activities (Elgemeie et al., 2017).

Pharmaceutical Applications

- Preparation of Novel Indolizinone-Based Compounds : The 1,3-dipolar cycloaddition chemistry is used to prepare indolizinone-based compounds, which could be utilized for developing pharmaceuticals (Mmutlane, Harris, & Padwa, 2005).

Safety and Hazards

Propriétés

IUPAC Name |

5,6,7,8-tetrahydroindolizine-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-7-8-4-6-11-5-2-1-3-9(8)11/h4,6H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTDHMHDGHQIED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=CC(=C2C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2610721.png)

![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2610724.png)

![8-(4-Fluorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2610727.png)

![1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2610734.png)

![5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2610742.png)